molecular formula C22H22N2O6S B2489473 Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate CAS No. 941871-37-0

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate

Cat. No. B2489473
M. Wt: 442.49
InChI Key: FQOXJFGOQUMKBD-FCQUAONHSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various strategies, including condensation reactions, Michael additions, and cyclization processes. For instance, Badne et al. (2011) reported the synthesis of 2-substituted derivatives of benzothiazoles through the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile, followed by treatment with various reagents to yield a wide range of derivatives demonstrating antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole core, which can be modified at various positions to generate a vast array of compounds with diverse properties. X-ray crystallography is a common technique used to elucidate the structure of these compounds, providing insights into their conformation and the effects of substitution on their geometry and stability. For example, Chan, Ma, and Mak (1977) utilized X-ray analysis to determine the structure of a related benzothiazole derivative, highlighting the importance of molecular geometry in understanding the properties of these compounds (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a wide range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions enable the functionalization of the benzothiazole core, leading to compounds with varied chemical properties. For example, the synthesis and reactions of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping by Kelarev et al. (2000) demonstrate the versatility of benzothiazole derivatives in chemical transformations (Kelarev, Silin, Grigor’eva, & Koshelev, 2000).

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of derivatives of benzothiazole compounds has been extensively studied, with methods aiming to produce novel compounds that possess significant antimicrobial activities. For example, novel synthesis routes have been developed for creating derivatives of 1,3-benzothiazole, which have been screened for antimicrobial activity against various pathogens (Badne, Swamy, Bhosale, & Kuberkar, 2011).

  • Another study focused on the oxidative routes to create the heterocyclic cores of benzothiazole natural products, demonstrating the potential for creating bioactive compounds through biomimetic synthesis (Blunt, Nawrat, LeBozec, Liutkus, Liu, Lewis, & Moody, 2015).

  • The preparation of bicyclic herbicide precursors utilizing intramolecular reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives showcases the chemical versatility of these compounds. This research highlights the potential industrial applications of benzothiazole derivatives in developing new herbicides (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

  • A study on the synthesis and antimicrobial screening of 5-arylidene-2-imino-4-thiazolidinones derived from 2-aminobenzothiazole-6-carboxylic acid indicates the compound's potential for developing new antimicrobial agents. This research contributes to the ongoing search for novel antimicrobials to combat resistant strains of bacteria and fungi (Chavan & Pai, 2007).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, environmental impact, and other risks .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, development of new synthesis methods, or exploration of potential applications .

properties

IUPAC Name

methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h6-8,10-12H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXJFGOQUMKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate

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